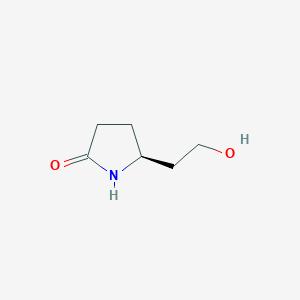

![molecular formula C6H8N2O B1314999 O-[(3-Pyridyl)methyl]hydroxylamine CAS No. 37832-20-5](/img/structure/B1314999.png)

O-[(3-Pyridyl)methyl]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

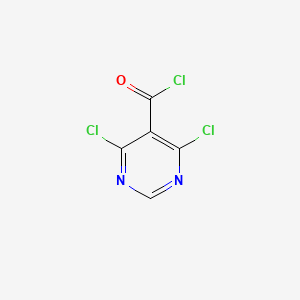

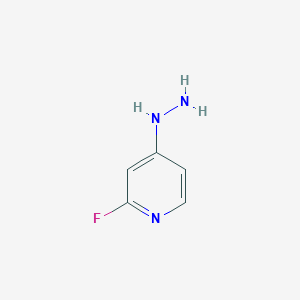

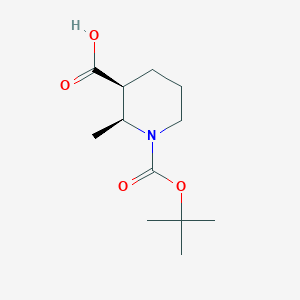

“O-[(3-Pyridyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 37832-20-5 and a molecular weight of 124.14 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

This compound is an epimer of hydroxylamine and can be enzymatically synthesized . It is used in the synthesis of oligosaccharides with uronic acids, such as dermatan sulfate .Molecular Structure Analysis

The molecular formula of “O-[(3-Pyridyl)methyl]hydroxylamine” is C6H8N2O . The InChI Code is 1S/C6H8N2O/c7-9-5-6-2-1-3-8-4-6/h1-4H,5,7H2 .Physical And Chemical Properties Analysis

“O-[(3-Pyridyl)methyl]hydroxylamine” is a liquid at room temperature . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Spin-Trapping Experiments in Biological Systems

- ESR and HPLC-EC Analysis of Hydroxyl Radicals : The interaction of hydroxyl radicals with dimethyl sulfoxide (DMSO) and their impact on biological systems can be better understood through the use of spin-trapping experiments. Hydroxyl radical oxidizes DMSO to form relatively stable nitroxides. In these experiments, the nitroxides formed can be reduced to their ESR-silent hydroxylamine derivatives, which can be effectively analyzed using HPLC with electrochemical and UV detection. This method is sensitive in detecting the production of methyl radical in biological systems (Stoyanovsky, Melnikov, & Cederbaum, 1999).

Chemical Properties and Synthesis

- Synthesis of Hydroxylamine Derivatives : N-[1-Hydroxyimino-2-methyl-1-(2-pyridyl)prop-2-yl]hydroxylamine, a representative of the series of α-hydroxylamino oximes, has been synthesized. This has led to the creation of 3-imidazoline 3-oxide and 2-imidazoline 3-oxide derivatives, which have been studied for some of their chemical properties (Voinov & Volodarsky, 1997).

Electrochemical and Computational Studies

- Electrochemical Behavior in Protic Medium : Research has investigated the electrochemical behavior of certain dihydropyridine derivatives in a hydroalcoholic medium. The reduction and oxidation processes lead to various products depending on the medium's acidity or basicity, illustrating the versatile nature of these compounds (David, Hurvois, Tallec, & Toupet, 1995).

Cholinesterase Reactivation

- History of Cholinesterase Reactivation : Hydroxylamine has played an important role in the treatment of organophosphorus cholinesterase inhibitor exposure. Its history, including the synthesis and development of pyridinium aldoximes, has been critical in the advancement of clinical treatments for such exposures (Petroianu, 2012).

Mechanism Investigation in Flavoprotein Catalysis

- Flavoprotein Mechanism Investigation : Studies have been conducted to investigate the oxygenation reaction catalyzed by 2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase. These studies employ FAD analogues to probe the mechanism, providing insights into how the oxygenation of a pyridyl derivative differs from that of a simple phenol (Chaiyen et al., 2004).

Safety and Hazards

This compound is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation .

properties

IUPAC Name |

O-(pyridin-3-ylmethyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-9-5-6-2-1-3-8-4-6/h1-4H,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPSRTVMZGECAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480746 |

Source

|

| Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[(3-Pyridyl)methyl]hydroxylamine | |

CAS RN |

37832-20-5 |

Source

|

| Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(pyridin-3-ylmethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.